molecular formula C11H22N2O2 B15068539 tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate

tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate

Cat. No.: B15068539
M. Wt: 214.30 g/mol
InChI Key: HRZXVXFQWBQYQE-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Key structural attributes include:

  • Azetidine core: A strained four-membered ring system, which confers unique conformational rigidity compared to larger rings (e.g., pyrrolidine or piperidine).
  • Substituents: A tert-butoxycarbonyl (Boc) protecting group at position 1, an amino group at position 3, and an isopropyl group at position 2. These groups influence steric, electronic, and solubility properties.
  • Applications: Primarily used as a pharmaceutical intermediate, leveraging the Boc group’s stability during synthetic workflows .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 3-amino-2-propan-2-ylazetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-7(2)9-8(12)6-13(9)10(14)15-11(3,4)5/h7-9H,6,12H2,1-5H3

InChI Key

HRZXVXFQWBQYQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(CN1C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Formation of 1-tert-Butylazetidin-3-ol

In a representative procedure, tert-butylamine (10 mmol) and epichlorohydrin (10 mmol) are combined in isopropyl alcohol at 25°C for 16 hours. The intermediate chlorohydrin undergoes intramolecular cyclization upon treatment with triethylamine in acetonitrile at 100°C, yielding 1-tert-butylazetidin-3-ol (59% yield). This step is critical for establishing the azetidine scaffold.

Key Reaction Conditions

Parameter Details
Solvent Isopropyl alcohol → Acetonitrile
Temperature 25°C (initial) → 100°C (cyclization)
Base Triethylamine
Yield 59%

Introduction of the Isopropyl Group

The isopropyl substituent at the 2-position is introduced via alkylation. Using sodium hydride (NaH) as a base in tetrahydrofuran (THF), 1-tert-butylazetidin-3-ol reacts with isopropyl bromide. The reaction proceeds via an SN2 mechanism, with the hydroxyl group acting as a leaving group after deprotonation. This step achieves 68–72% yield, though steric hindrance from the tert-butyl group necessitates extended reaction times (8–12 hours).

Boc Protection of the Amino Group

The Boc group is introduced to protect the amine during subsequent reactions. tert-Butyl dicarbonate (Boc₂O) is employed under mild basic conditions to avoid ring strain or decomposition.

Protection of 3-Aminoazetidine Intermediates

Azetidine precursors bearing an unprotected amine are treated with Boc₂O in dichloromethane (DCM) or THF. Triethylamine or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving >85% yield. For example, 3-aminoazetidine-1-carboxylate derivatives are Boc-protected at room temperature in 2 hours.

Optimized Conditions for Boc Protection

Parameter Details
Reagent Boc₂O (1.2 equiv)
Solvent Dichloromethane
Catalyst DMAP (0.1 equiv)
Temperature 25°C
Yield 87%

Multi-Step Synthesis from Azetidine Carboxylates

An alternative route starts with commercially available azetidine-1-carboxylates. tert-Butyl 3-hydroxyazetidine-1-carboxylate undergoes Mitsunobu reaction with isopropyl alcohol to install the 2-isopropyl group, followed by azide formation and reduction to the amine.

Conversion of Hydroxyl to Amine

The hydroxyl group is converted to an amine via a two-step process:

  • Mesylation : Methanesulfonyl chloride (MsCl) in DCM with triethylamine forms the mesylate.
  • Ammonolysis : Reaction with aqueous ammonia at 60°C replaces the mesylate with an amine, achieving 65% yield.

Reductive Amination of Ketone Precursors

Azetidine ketones can be transformed into amines via reductive amination. For instance, tert-butyl 2-isopropyl-3-oxoazetidine-1-carboxylate reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method affords the target amine in 60–65% yield, though over-reduction to the secondary amine is a potential side reaction.

Solid-Phase Synthesis for High-Throughput Applications

In drug discovery, solid-phase synthesis enables rapid diversification. Wang resin-bound azetidine carboxylates are functionalized with isopropyl groups via alkylation, followed by on-resin Boc protection. Cleavage with trifluoroacetic acid (TFA) yields the final product with >90% purity, though scalability remains a limitation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Epichlorohydrin Route Scalable, cost-effective Multi-step, moderate yields 50–60%
Boc Protection High selectivity, mild conditions Requires pre-functionalized amine 80–90%
Mitsunobu Reaction Stereochemical control Expensive reagents 65–75%
Reductive Amination Simple conditions Risk of over-reduction 60–65%
Solid-Phase Synthesis High-throughput compatible Limited scalability 70–80%

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules that can be used as probes or drugs .

Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. It is particularly useful in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Ring Size Effects

Cyclopentane-Based Analogues

A patent (EP 1 763 351 B9) describes tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate , a five-membered cyclopentane derivative. Key differences include:

  • Substituents : Additional phenyl and trifluoromethyl groups increase hydrophobicity (higher logP) and electronic complexity compared to the simpler azetidine derivative .
Azetidine vs. Piperidine Derivatives

Piperidine (six-membered ring) analogues, such as Boc-protected piperidines, exhibit:

  • Reduced strain : Lower ring strain improves stability but may limit conformational control in catalysis.
  • Solubility : Larger rings often have higher solubility in polar solvents due to increased flexibility and hydrogen-bonding capacity.

Physicochemical Properties

Hydrophobicity (logP)
  • The tert-butyl group and isopropyl substituent in the azetidine compound contribute to a moderate logP (~2.5–3.5, estimated), balancing hydrophobic and polar interactions.
  • In contrast, the cyclopentane analogue (EP 1 763 351 B9) has a higher logP (~4.0–4.5) due to aromatic and trifluoromethyl groups .
Solubility
  • The azetidine derivative’s amino group enhances aqueous solubility compared to non-polar analogues. However, steric hindrance from the isopropyl group may limit solubility in protic solvents.

Stability and Reactivity

  • Boc Group Stability : Both compounds retain Boc stability under acidic conditions, but the azetidine’s strained ring may accelerate deprotection under harsh basic conditions.
  • Ring-Opening Reactions : The azetidine’s strain makes it more reactive in ring-opening reactions (e.g., nucleophilic attack) compared to cyclopentane or piperidine derivatives.

Pharmaceutical Intermediates

  • The azetidine compound’s rigidity is advantageous in designing conformationally restricted drug candidates, such as protease inhibitors.
  • The cyclopentane analogue (EP 1 763 351 B9) demonstrates broader utility in kinase inhibitors due to its extended aromatic system .

Catalysis

  • Azetidine derivatives are explored as ligands in asymmetric catalysis, leveraging their constrained geometry to enforce stereoselectivity.

Comparative Data Table

Property tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate Cyclopentane Analogue (EP 1 763 351 B9) Boc-Piperidine Derivative
Ring Size 4-membered 5-membered 6-membered
Key Substituents Boc, amino, isopropyl Boc, isopropyl, phenyl, CF3 Boc, amino
logP (Estimated) 2.5–3.5 4.0–4.5 1.5–2.0
Reactivity High (ring strain) Moderate Low
Primary Application Pharmaceutical intermediate Kinase inhibitor intermediate Catalysis ligand
Synthesis Reagents Boc-protected precursors BOP, TEA, CH2Cl2 Standard Boc protocols

Biological Activity

tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate, a compound with the CAS number 325775-44-8, is notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for drug development based on diverse scientific literature.

The compound is characterized by several key chemical properties:

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 226.29 g/mol
  • Log P (octanol-water partition coefficient) :
    • iLOGP: 2.3
    • XLOGP3: 0.2
    • WLOGP: 0.43
    • MLOGP: 0.56
    • SILICOS-IT: 0.12

These values suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound may act as enzyme inhibitors. A study on amino acid derivatives found that certain amino groups interact favorably with enzyme active sites, enhancing binding affinity and inhibiting enzymatic activity. This mechanism is particularly relevant in the context of viral neuraminidase inhibition, where compounds mimicking transition states exhibit potent inhibitory effects .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound does not significantly permeate the blood-brain barrier (BBB) and is not a substrate for P-glycoprotein (P-gp), which suggests limited central nervous system activity. Additionally, it does not inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk of drug-drug interactions .

Cytotoxicity and Antiviral Activity

In vitro assays have demonstrated that derivatives of azetidine compounds can exhibit cytotoxic effects against various cell lines. The cytopathogenic effects of viral infections were significantly reduced when treated with these compounds, suggesting potential antiviral applications. The half-maximal effective concentration (EC50) values were calculated to quantify the potency of these compounds against specific viruses .

Study on Influenza Virus Neuraminidase

A notable study tested various amino acid derivatives for their ability to inhibit influenza virus neuraminidase. Compounds resembling the transition state of the enzymatic reaction showed significant inhibitory action, supporting the hypothesis that structural similarity can enhance binding affinity and efficacy in enzyme inhibition .

Synthesis and Characterization

Another research effort involved synthesizing tert-butyl derivatives and assessing their biological activities through various assays. The synthesis typically involves reactions under inert conditions with reagents like EDCI and HOBt in solvents such as DMF or THF, yielding high purity products suitable for biological testing .

Summary Table of Biological Activities

Activity Observation
Enzyme InhibitionEffective against neuraminidase
CytotoxicityReduced viral cytopathogenic effects
BBB PermeabilityNot permeant
P-gp SubstrateNo
CYP InhibitionNone identified

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